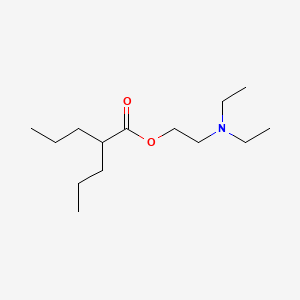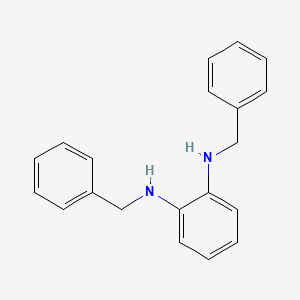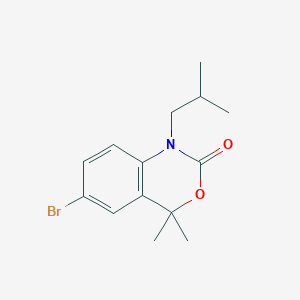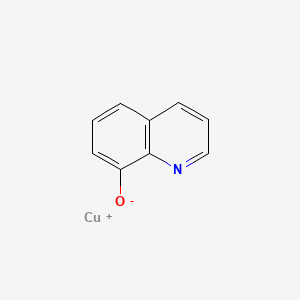![molecular formula C19H14S B14708816 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15085-13-9](/img/structure/B14708816.png)
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its fused ring structure, which includes both acenaphthene and benzothiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of acenaphthene and benzothiophene derivatives, followed by methylation and subsequent cyclization to form the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
科学研究应用
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
作用机制
The mechanism by which 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA. Detailed studies are required to elucidate the exact mechanisms and pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Benzothiophene
- Acenaphthene
- Thiophene
Uniqueness
What sets 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene apart is its unique fused ring structure, which combines elements of both acenaphthene and benzothiophene. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
15085-13-9 |
|---|---|
分子式 |
C19H14S |
分子量 |
274.4 g/mol |
IUPAC 名称 |
15-methyl-3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C19H14S/c1-11-6-7-12-10-16-14-4-2-3-5-17(14)20-19(16)15-9-8-13(11)18(12)15/h2-7,10H,8-9H2,1H3 |
InChI 键 |
GPTGVTKVSRNLMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCC3=C2C(=CC4=C3SC5=CC=CC=C54)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


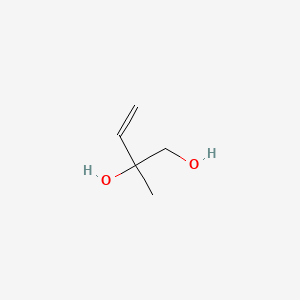
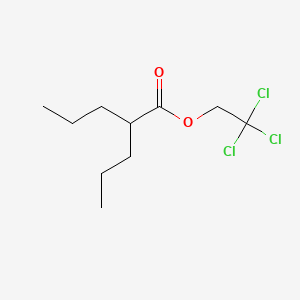
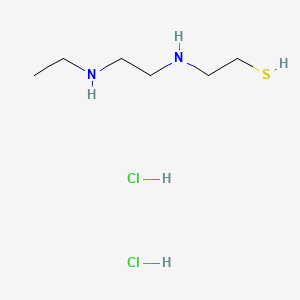
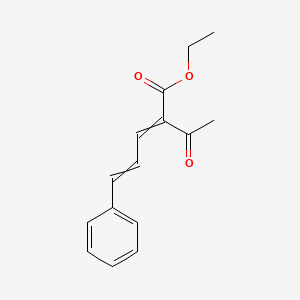

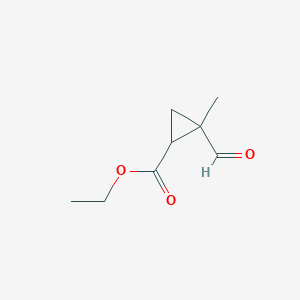


![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
